5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine synthesis protocol
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine synthesis protocol
An In-Depth Technical Guide to the Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a critical intermediate in the development of novel therapeutics. As a member of the 7-deazapurine family, this scaffold is integral to numerous kinase inhibitors and other biologically active molecules.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale underpinning the synthetic strategy.
Strategic Overview: The Chemistry of Iodination
The synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is achieved through the direct electrophilic iodination of the parent heterocycle, 7H-pyrrolo[2,3-d]pyrimidin-2-amine. The pyrrolo[2,3-d]pyrimidine core is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C5 position of the pyrrole ring is particularly nucleophilic, directing the regioselective installation of the iodine atom.
The reagent of choice for this transformation is N-Iodosuccinimide (NIS).[4][5] NIS serves as a source of an electrophilic iodine atom (I+). The reaction proceeds readily under mild conditions, making it a reliable and scalable method for producing the desired halogenated intermediate.
Overall Reaction Scheme
Caption: Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
Mechanistic Insights: Electrophilic Aromatic Substitution
The reaction mechanism is a classic example of electrophilic aromatic substitution on a heterocyclic system.
-
Activation (Implicit): While the reaction can proceed without a strong acid, the polarity of the solvent (DMF) and the nature of NIS facilitate the generation of the electrophilic iodine species.
-
Nucleophilic Attack: The π-system of the pyrrole ring, specifically the electron-rich C5 carbon, acts as the nucleophile, attacking the electrophilic iodine of NIS. This forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.
-
Rearomatization: A base (which can be the succinimide anion byproduct or the solvent) abstracts the proton from the C5 carbon, collapsing the intermediate and restoring the aromaticity of the pyrrole ring. This results in the final iodinated product.
Caption: Key steps in the electrophilic iodination mechanism.
Experimental Protocol: A Self-Validating System
This protocol is designed for robustness and clarity. Each step includes an explanation of its purpose to ensure both successful execution and a deep understanding of the process.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| 7H-pyrrolo[2,3-d]pyrimidin-2-amine | ≥98% | Sigma-Aldrich, Combi-Blocks | Starting Material |
| N-Iodosuccinimide (NIS) | ≥98% | Sigma-Aldrich, TCI | Iodinating Agent[6] |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics, Sigma-Aldrich | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction/Chromatography |
| Hexanes | ACS Grade | Fisher Scientific | Chromatography |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Extraction/Chromatography |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | Chromatography |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | N/A | Lab-prepared | Quenching Agent |
| Brine (Saturated NaCl) | N/A | Lab-prepared | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying Agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | Stationary Phase for Chromatography |
Equipment
-
Round-bottom flask with stir bar
-
Septum and nitrogen/argon inlet
-
Magnetic stir plate
-
Syringes and needles
-
Glass funnel and filter paper
-
Rotary evaporator
-
Flash chromatography setup
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
(Based on a 5.0 mmol scale)
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 7H-pyrrolo[2,3-d]pyrimidin-2-amine (0.74 g, 5.0 mmol, 1.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Causality: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture, as NIS can be moisture-sensitive.[7]
-
-
Dissolution:
-
Using a syringe, add 25 mL of anhydrous DMF to the flask.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Causality: DMF is an excellent polar aprotic solvent that effectively dissolves both the starting material and the NIS reagent, facilitating a homogeneous reaction mixture. A similar protocol for a related compound also utilizes DMF.[8]
-
-
Reagent Addition:
-
In one portion, carefully add N-Iodosuccinimide (NIS) (1.24 g, 5.5 mmol, 1.1 equiv) to the stirred solution.
-
Rinse any residual NIS into the flask with a small amount of anhydrous DMF (~2 mL).
-
Causality: A slight excess of NIS (1.1 equivalents) is used to ensure the complete consumption of the starting material. Adding it in one portion is generally acceptable for this scale and reactivity.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30-60 minutes. A suitable mobile phase is 10% Methanol in Dichloromethane. The product spot should be less polar (higher Rf) than the starting material.
-
The reaction is typically complete within 2-4 hours.[8]
-
Causality: TLC is a critical self-validating step. It provides direct visual confirmation that the starting material is being consumed and the product is being formed, preventing premature or unnecessarily long reaction times.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.
-
Wash the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining iodine/NIS.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Causality: The aqueous work-up removes the highly polar DMF solvent. The sodium thiosulfate wash is essential to remove the orange/brown color associated with iodine, simplifying purification. The brine wash removes residual water from the organic phase.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by silica gel column chromatography.
-
A gradient elution system, starting with 100% Dichloromethane and gradually increasing the polarity with Methanol (e.g., 0% to 10% MeOH in DCM), is effective.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Causality: Column chromatography is necessary to separate the desired product from the succinimide byproduct and any unreacted starting material or minor impurities.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the resulting solid under high vacuum to yield 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a solid.
-
Expected Yield: 75-85%.
-
Environment, Health, and Safety (EHS) Considerations
Trustworthiness in science begins with safety. Adherence to these guidelines is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile is sufficient).[9][10]
-
N-Iodosuccinimide (NIS) Handling:
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][11][12]
-
Precautions: Handle NIS in a well-ventilated chemical fume hood.[9] Avoid generating dust.[10][11] Do not breathe dust.[9] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container under an inert gas (nitrogen).[7][10] It is light and moisture-sensitive.[7][9] Recommended storage is in a refrigerator at 2-8 °C.[7][9]
-
-
Solvent Handling: DMF, EtOAc, DCM, and Hexanes are flammable and should be handled away from ignition sources. DMF is a reproductive toxin and should always be handled in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Product Characterization and Validation
The identity and purity of the synthesized 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine must be confirmed through analytical methods.
| Parameter | Expected Value |
| Molecular Formula | C₆H₅IN₄[13] |
| Molecular Weight | 260.04 g/mol [13][14] |
| Appearance | White to off-white or light brown solid[15] |
| ¹H NMR | Spectra should show characteristic peaks for the pyrrole and pyrimidine protons. The C6-H proton will appear as a singlet in the aromatic region. |
| ¹³C NMR | Spectra will show 6 distinct carbon signals. The C5 signal will be significantly shifted due to the C-I bond. |
| Mass Spectrometry (ESI+) | Expected m/z: 260.96 (M+H)⁺ |
References
- Vertex AI Search. (2017, June 16).
- Bentham Science. (n.d.). Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. Current Topics in Medicinal Chemistry.
- AWS. (2015, January 3).
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Jeong, L. S., et al. (n.d.). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. PMC - NIH. [Link]
- Hocek, M., et al. (2022, October 16). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society.
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Seela, F., et al. Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters - ACS Publications. [Link]
- Chen, Y., et al. (2022, December 8). Discovery of 2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation.
- Hocek, M., et al. (2022, October 17).
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NIH. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
- Google Patents.
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Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]
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MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
- ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- PubMed. (2009, October 1).
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
-
PubChem. 5-Iodo-7H-pyrrolo(2,3-d)pyrimidin-4-amine. [Link]
-
Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). [Link]
-
ResearchGate. (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyltetrahydrofuran-3,4-diol. [Link]
-
NIH. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
-
Wikipedia. N-Iodosuccinimide. [Link]
- Labscoop. 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, 1G.
-
ResearchGate. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. [Link]
- Pathak, S. K., et al. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves.
- Sunway Pharm Ltd. 7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-iodo-7-b-D-ribofuranosyl.
- Fisher Scientific. 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, 98% Purity, C7H7IN4, 5 grams.
- NIH. (2023, January 3).
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